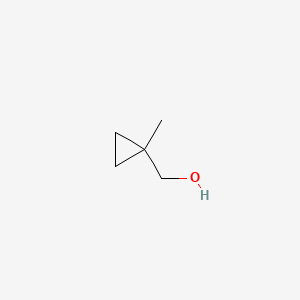

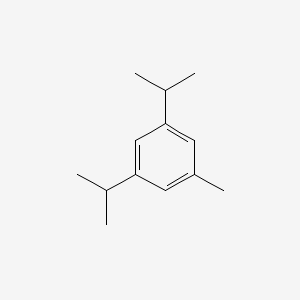

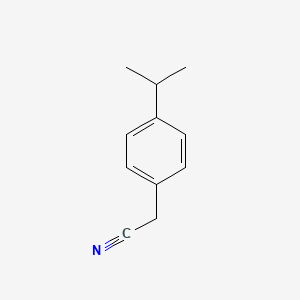

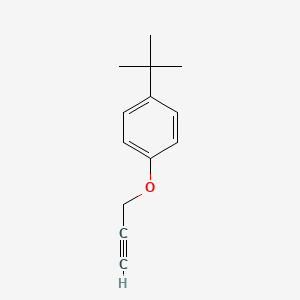

Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Aplicaciones Científicas De Investigación

Photochemical Electron-Transfer Reactions : 1,1-Diarylethylenes, including derivatives of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, have been studied for their photochemical electron-transfer reactions. These compounds undergo dimerization and nucleophilic addition when induced by photoexcited cyanoanthracenes. This process is significant in understanding the photochemical properties of such compounds (Mattes & Farid, 1986).

Synthesis and Structural Investigations : Research has also focused on the synthesis and X-ray structural investigation of compounds like 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene. These investigations provide insights into the structural properties and potential applications in polymer synthesis and material science (Lindeman et al., 1993).

Catalytic Applications : Certain derivatives have been used as catalysts in reactions like the acetalization of carbonyl compounds. This demonstrates their potential utility in facilitating various organic syntheses (Lee et al., 1996).

Phase Transfer Polymerization Reactions : Benzene derivatives like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene have been synthesized and studied for their phase transfer polymerization reactions, indicating their role in the development of new polymers (Pugh & Percec, 1990).

Electrochemical Properties : Understanding the electrochemical properties of dihydro-benzoxazine dimer derivatives, which are structurally related to Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, is crucial for their application in various fields including material science and catalysis (Suetrong et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

1-tert-butyl-4-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h1,6-9H,10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKMFILTJDWOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197435 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |

CAS RN |

48144-15-6 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.